![molecular formula C12H10N2O B3357371 3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one CAS No. 72570-56-0](/img/structure/B3357371.png)

3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one

説明

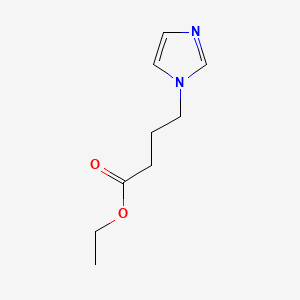

“3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one” is a complex organic compound. It’s a derivative of benzimidazole , a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which “this compound” is part of, is an important research area in organic chemistry . Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The molecular formula of “this compound” is C25H27N5 . The structure of benzimidazole derivatives can be quite complex, with the benzimidazole nucleus providing a stable platform for the development of drugs .Chemical Reactions Analysis

Benzimidazole, the core structure in “this compound”, is a base . It can be deprotonated with stronger bases, and the imine can be alkylated . It also serves as a ligand in coordination chemistry .科学的研究の応用

Synthesis and Derivative Development

- Benzimidazoles, including derivatives like 3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one, are extensively researched for their wide-ranging bioactivities. Recent developments in synthetic strategies for benzimidazole derivatives have enhanced their construction under environmentally benign conditions (Mamedov & Zhukova, 2021).

- Innovative methods like aerobic oxidative condensation have been employed for the synthesis of various benzimidazoles, showcasing the evolving techniques in this field (Geng et al., 2020).

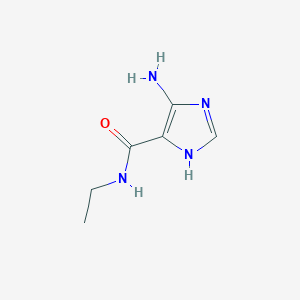

Biological and Medicinal Research

- Benzimidazole derivatives have shown notable anticancer activity, particularly against leukemia cell lines. This highlights their potential in oncology research (Demirayak, Mohsen, & Karaburun, 2002).

- Studies on substituted pyrido[1,2‐a]benzimidazoles have discovered their antibacterial activities, further expanding their scope in antimicrobial research (Rida et al., 1988).

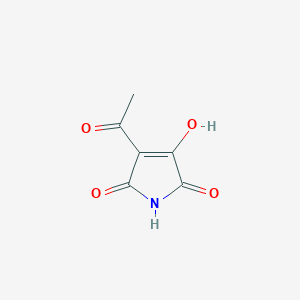

Industrial Applications

- Benzimidazole derivatives, like those related to this compound, have been studied for corrosion inhibition in industrial settings, demonstrating their versatility beyond biological applications (Yadav, Behera, Kumar, & Sinha, 2013).

Chemical and Physical Properties Exploration

- Research into the rotational behavior of heterocyclic nitrogen ligands, including benzimidazole derivatives, provides insights into their chemical dynamics and potential applications in material science (Velders et al., 2000).

- Quantum chemical studies and fluorescence investigations on benzimidazole ligands and their complexes offer valuable information for their use in photophysical and analytical chemistry (Pereira et al., 2014).

特性

IUPAC Name |

3-methyl-5H-pyrido[1,2-a]benzimidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-6-11-13-9-4-2-3-5-10(9)14(11)12(15)7-8/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKAHQMQJQPBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C3=CC=CC=C3NC2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320107 | |

| Record name | 3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72570-56-0 | |

| Record name | NSC355132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Furancarboxaldehyde, 3-[(acetyloxy)methyl]-](/img/structure/B3357288.png)

![7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-](/img/structure/B3357338.png)

![[4-(Bis{[(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)carbonyl]amino}methyl)phenoxy]acetic acid](/img/structure/B3357350.png)

![1-(1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3357368.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3357383.png)

![2-(4-Chlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one](/img/structure/B3357394.png)